molecular formula C13H16ClN3O B8555541 1-(m-Chlorophenyl)-3-(1,5-dimethylpyrrolidin-2-ylidene)urea

1-(m-Chlorophenyl)-3-(1,5-dimethylpyrrolidin-2-ylidene)urea

Cat. No. B8555541
M. Wt: 265.74 g/mol
InChI Key: FGRVKUUZWATAPG-UHFFFAOYSA-N
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Patent
US03998958

Procedure details

The HBF4 salt of 1,5-dimethyl-2-iminopyrrolidine (6.75 g.; 0.0337 mole) is converted to free base in benzene in the usual manner. Then 5.16 g. (0.0337 mole) of m-chlorophenylisocyanate, dissolved in anhydrous benzene, is added. The reaction mixture is stirred for 2 hours and then the solvent is evaporated in vacuo leaving a solid residue of 1-m-chlorophenyl-3-(1,5-dimethyl-2-pyrrolidylidene)urea, m.p. = 129°-130° C. After recrystallization from ethyl acetate, the m.p. is still 129°-130° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5-dimethyl-2-iminopyrrolidine
Quantity
6.75 g
Type
reactant
Reaction Step Two
Quantity
0.0337 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H+].[B-](F)(F)(F)F.[CH3:7][N:8]1[CH:12]([CH3:13])[CH2:11][CH2:10][C:9]1=[NH:14].[Cl:15][C:16]1[CH:17]=[C:18]([N:22]=[C:23]=[O:24])[CH:19]=[CH:20][CH:21]=1>C1C=CC=CC=1>[Cl:15][C:16]1[CH:17]=[C:18]([NH:22][C:23]([N:14]=[C:9]2[CH2:10][CH2:11][CH:12]([CH3:13])[N:8]2[CH3:7])=[O:24])[CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Two
Name
1,5-dimethyl-2-iminopyrrolidine
Quantity
6.75 g
Type
reactant
Smiles
CN1C(CCC1C)=N
Step Three
Name
Quantity
0.0337 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC(=O)N=C1N(C(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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